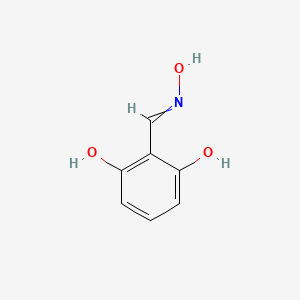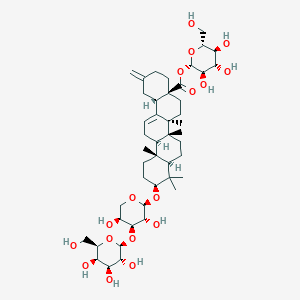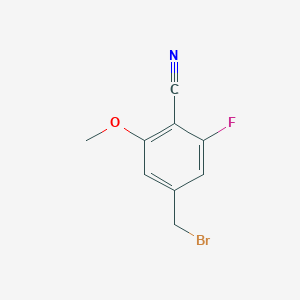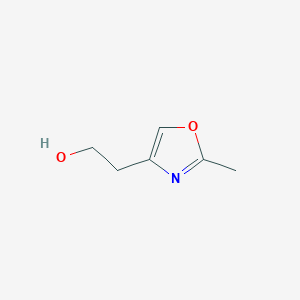
2-Methyl-4-oxazoleethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-oxazoleethanol is a heterocyclic compound containing both nitrogen and oxygen atoms within a five-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-4-oxazoleethanol can be synthesized through various methods. One common approach involves the cyclization of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. This reaction typically occurs at room temperature and results in the formation of oxazolines, which can then be oxidized to oxazoles using manganese dioxide .
Industrial Production Methods
Industrial production of this compound often involves the use of metal-free cyclization of N-propargylamides. This method employs (diacetoxyiodo)benzene (PIDA) as a reaction promoter and lithium iodide (LiI) as an iodine source. The reaction proceeds under visible light irradiation and results in the formation of oxazole derivatives .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-oxazoleethanol undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen or oxygen atoms within the ring structure.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Oxazole derivatives
Reduction: Reduced oxazole compounds
Substitution: Substituted oxazole derivatives
Scientific Research Applications
2-Methyl-4-oxazoleethanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-4-oxazoleethanol involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors and enzymes, leading to the modulation of biological processes. For example, oxazole derivatives have been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression .
Comparison with Similar Compounds
Similar Compounds
Oxazole: A five-membered ring containing one oxygen and one nitrogen atom.
Oxazoline: A five-membered ring containing one oxygen and one nitrogen atom, but with a different arrangement of double bonds.
Thiazole: A five-membered ring containing one sulfur and one nitrogen atom.
Uniqueness
2-Methyl-4-oxazoleethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H9NO2 |
|---|---|
Molecular Weight |
127.14 g/mol |
IUPAC Name |
2-(2-methyl-1,3-oxazol-4-yl)ethanol |
InChI |
InChI=1S/C6H9NO2/c1-5-7-6(2-3-8)4-9-5/h4,8H,2-3H2,1H3 |
InChI Key |
GYPSCEHIZAZIPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CO1)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


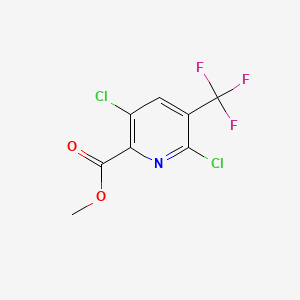
![4-Chloro-2-(methylthio)-1,5,6,7-tetrahydropyrido[2,3-d]pyrimidine](/img/structure/B13918948.png)
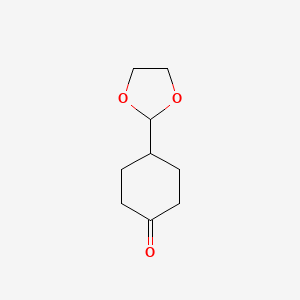
![Benzyl (8-aminobicyclo[3.2.1]octan-3-YL)carbamate](/img/structure/B13918961.png)
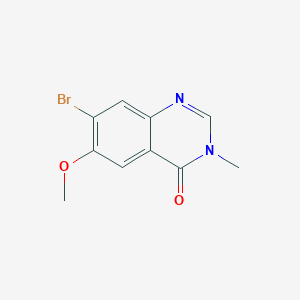
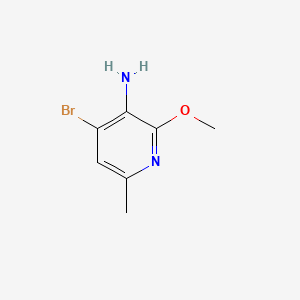
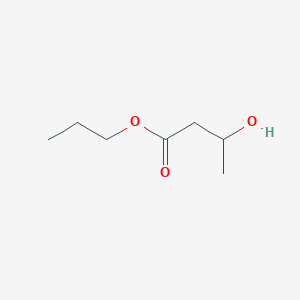
![5-Bromobenzo[D]isothiazole-7-carboxylic acid](/img/structure/B13918993.png)
